![molecular formula C6H8N2O2 B170381 methyl 1-methyl-1H-pyrazole-5-carboxylate CAS No. 17827-60-0](/img/structure/B170381.png)
methyl 1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
“Methyl 1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C6H8N2O2 . It is a member of the class of pyrazoles, which are simple aromatic ring organic compounds . Pyrazoles are characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A reaction of β-enamino diketone with methylhydrazine provided a corresponding tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “methyl 1-methyl-1H-pyrazole-5-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a methyl group attached to one of the nitrogen atoms and a carboxylate group attached to one of the carbon atoms .
Chemical Reactions Analysis
Pyrazoles, including “methyl 1-methyl-1H-pyrazole-5-carboxylate”, can undergo various chemical reactions. They can be modified through nucleophilic substitution reactions at the C-3 or C-5 positions and electrophilic substitution reactions preferably at the N-1, N-2, or C-4 positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 1-methyl-1H-pyrazole-5-carboxylate” include a density of 1.3±0.1 g/cm3, a boiling point of 271.1±13.0 °C at 760 mmHg, and a flash point of 117.8±19.8 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Structural and Spectral Studies
Structural Analysis : A study by Viveka et al. (2016) focused on the experimental and theoretical analysis of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This compound was synthesized and characterized using various techniques like NMR, FT-IR, and X-ray diffraction, offering insights into the molecular structure and electronic properties.
Crystal Structures and Synthesis : Radi et al. (2015) synthesized and characterized novel pyrazole-dicarboxylate acid derivatives. Their study provides insights into the crystallization and molecular structure of these compounds through single-crystal X-ray diffraction experiments (Radi et al., 2015).
Chemical Properties and Synthesis Techniques
One-Pot Synthesis : Saeed et al. (2012) documented a one-pot synthesis method for Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, showcasing an efficient approach to synthesizing pyrazole derivatives (Saeed et al., 2012).
Computational Study for Pyrazole Derivatives : Shen et al. (2012) conducted a computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, providing insights into their molecular structure and stability via theoretical calculations (Shen et al., 2012).
Applications in Other Fields
Corrosion Inhibition : Herrag et al. (2007) explored the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. This study highlights the potential application of these compounds in industrial settings (Herrag et al., 2007).
Antinociceptive Activity : Trevisan et al. (2013) investigated the antinociceptive potential of 1-pyrazole methyl ester derivatives, revealing their effectiveness in pain management and their mechanism of action targeting kappa opioid receptors (Trevisan et al., 2013).
Antitumor Activity : Huang et al. (2017) synthesized novel compounds including methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylate, which were evaluated for their cytotoxicity against various tumor cell lines, showcasing their potential in cancer therapy (Huang et al., 2017).
Future Directions
Pyrazoles, including “methyl 1-methyl-1H-pyrazole-5-carboxylate”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s , and they continue to be the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
properties
IUPAC Name |
methyl 2-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(3-4-7-8)6(9)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCPWAWRYFLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426884 | |
Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
17827-60-0 | |
Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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